Ethyl 4-(benzyloxy)-3-methoxybenzoate
Overview
Description
Ethyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzyloxy)-3-methoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(Benzyloxy)-3-methoxybenzoic acid+EthanolH2SO4Ethyl 4-(benzyloxy)-3-methoxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Sodium methoxide (NaOCH_3) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-methoxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxy)-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-3-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-(benzyloxy)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 3-methoxybenzoate: Lacks the benzyloxy group, resulting in different chemical and biological properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
The presence of both benzyloxy and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
Ethyl 4-(benzyloxy)-3-methoxybenzoate, a synthetic organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Benzyloxy Group : Enhances lipophilicity and may influence binding to biological targets.
- Methoxy Group : Contributes to the compound's electronic properties and steric effects.
The chemical formula is , indicating it is an ester derived from benzoic acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, showing inhibitory effects that suggest potential as an antimicrobial agent. In vitro studies demonstrated that the compound could disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Potential
The compound has also been studied for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death. The presence of the methoxy and benzyloxy groups appears to enhance its efficacy against tumor cells by promoting selective cytotoxicity.
The mechanism of action for this compound involves interaction with specific molecular targets within cells:
- Enzyme Interaction : The compound may act as a substrate for various enzymes, influencing metabolic pathways. Its ester bond can be hydrolyzed by esterases, releasing active metabolites that may exert biological effects.
- Receptor Modulation : The structural features allow for potential binding to receptors involved in cellular signaling, which could modulate pathways related to inflammation and cancer progression .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.
- Cytotoxic Effects on Cancer Cells : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates in treated cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3-methoxy-4-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-17(18)14-9-10-15(16(11-14)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSHHQTVHPWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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